Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H10ClNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
PYPFHFZVJLZRRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include strong acids or bases, and the reaction is typically conducted at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate exhibits substantial antimicrobial properties. Studies have demonstrated its efficacy against various microbial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Anticancer Properties
The compound has shown promise in anticancer research. It has been observed to inhibit collagen expression and hydroxyproline content in cell cultures, indicating strong anti-fibrotic properties. These findings suggest that it may interact with specific molecular targets involved in cancer progression, making it a candidate for further exploration in drug development .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution reactions, allows chemists to create derivatives that may possess enhanced biological activities or novel properties .
Synthesis Overview
The synthesis typically involves:
- Reagents : Sodium ethanolate or lithium tert-butoxide.
- Conditions : Refluxing with solvents such as ethanol or ethyl acetate.
- Yield : Varies based on conditions but can reach up to 75% under optimized conditions .
Biochemical Research
This compound's interactions with specific proteins and enzymes provide insights into various biochemical pathways. Its selective binding to biological targets enhances its utility in chemical biology, aiding researchers in exploring biochemical processes related to disease mechanisms .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 5-chloro substitution on pyridine (target compound) vs. 6-chloro (CAS 1106953-35-8) alters electronic distribution, affecting reactivity in nucleophilic substitutions .
- Ring Type : Replacing pyridine with phenyl or thiophene modulates lipophilicity and metabolic stability. For example, thiophene derivatives are prioritized in antiviral drug design due to enhanced bioavailability .
Physicochemical Properties
| Property | Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate | Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Ethyl 3-(3-nitrophenyl)-3-oxopropanoate |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₀ClNO₃ | C₁₁H₁₁FO₃ | C₁₁H₁₁NO₅ |
| Boiling Point/ Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents | Soluble in THF, DCM | Soluble in ethanol, acetone |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | Nitro group may reduce thermal stability |
Notes:
- The nitro group in Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS 52119-38-7) increases reactivity in reduction reactions, enabling access to amino derivatives .
- Fluorinated analogs like Ethyl 3-(4-fluorophenyl)-3-oxopropanoate are favored in PET tracer synthesis due to fluorine-18 compatibility .
Biological Activity
Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant research findings, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted at the 5-position with chlorine. The presence of both an ester and a keto functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed kinetic studies are still necessary to elucidate these interactions fully.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32–128 μg/ml |
| Escherichia coli | 64–256 μg/ml |
| Pseudomonas aeruginosa | 128–512 μg/ml |
These findings suggest that the compound could be developed as a lead candidate for antibiotic agents targeting resistant bacterial strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. Studies have indicated that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Case Studies
- In Vitro Studies : A study evaluating the effects of this compound on human cell lines demonstrated a reduction in the expression of inflammatory markers when treated with varying concentrations of the compound. The results suggested a dose-dependent response, indicating that higher concentrations could more effectively downregulate inflammatory pathways.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced edema and pain responses in models of acute inflammation. These findings support its potential therapeutic application in managing inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared to other halogenated pyridine derivatives to assess its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | Bromine substitution offers different reactivity | |
| Ethyl 3-(2-fluoropyridin-3-yl)-3-oxopropanoate | Fluorine substitution may enhance lipophilicity |
These comparisons highlight how variations in halogen substitution can influence biological activity and chemical behavior, making this compound a unique candidate for further exploration in drug development .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process, including:
Condensation : Reacting 5-chloropyridine-3-carboxylic acid derivatives with ethyl acetoacetate under acidic or basic conditions.
Acylation : Introducing the ester group via reaction with ethanol in the presence of catalysts like triethylamine or sulfuric acid .
Optimization Tips :
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR verify the chloropyridine ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 227.64 confirms the molecular weight .
- HPLC : Purity >98% can be achieved using a C18 column with acetonitrile/water (70:30) as the mobile phase .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Kinetic Analysis : Monitor reaction rates under varying temperatures and solvent polarities to determine activation energy.
- Computational Modeling : DFT calculations predict electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .
- Isotopic Labeling : Use O-labeled esters to track hydrolysis pathways .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Purity Verification : Re-analyze compound batches using HPLC and NMR to rule out impurities.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Dose-Response Curves : Compare EC values across studies to identify outliers due to assay sensitivity .
Q. What structural modifications enhance the compound’s utility as a pharmacophore in drug discovery?
| Modification | Impact | Reference |
|---|---|---|
| 5-Cl → 5-Br | Increased lipophilicity and binding affinity to hydrophobic enzyme pockets | |
| Ester → Amide | Improved metabolic stability via reduced esterase hydrolysis | |
| Pyridine → Thiophene | Altered electronic properties for redox-sensitive targeting |
Q. What experimental designs are recommended for studying its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like G-protein-coupled receptors (GPCRs).
- X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., cytochrome P450 isoforms) .
- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
